5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine
Description
X-ray Crystallographic Studies of Dinaphthodioxaphosphepin Core Architecture
X-ray diffraction analysis of related dinaphthodioxaphosphepin derivatives, such as the structurally analogous (2R)-1-(11bR)-dinaphthodioxaphosphepin-4-yl-2-methyltetrahydroquinoline (CCDC 879048), reveals critical insights into the core geometry. The dinaphthodioxaphosphepin system adopts a puckered conformation, with the phosphorus atom occupying a tetrahedral coordination sphere. Key bond lengths include P–O distances of 1.62–1.65 Å and P–C bonds averaging 1.81 Å, consistent with partial double-bond character due to resonance stabilization.
In the target compound, the introduction of iodine atoms at positions 9 and 14 introduces steric bulk that distorts the naphthyl rings. Comparative crystallographic data (Table 1) highlight how iodine substitution increases the dihedral angle between the naphthyl units from 112° in non-halogenated analogs to 128°, enhancing structural rigidity. This distortion is critical for stabilizing the (11bS) configuration, as confirmed by anomalous dispersion effects in single-crystal studies.
Table 1: Crystallographic Parameters for Dinaphthodioxaphosphepin Derivatives
Conformational Dynamics in Dibenzoazepine-Dioxaphosphepin Hybrid Systems
Variable-temperature NMR studies on dibenzoazepine-phosphorus hybrids, such as those reported by Fjellander et al., demonstrate restricted rotation around the N–P bond. For 5-((11bS)-9,14-diiododinaphthodioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine, coalescence temperatures observed at 243 K (¹H NMR, CD₂Cl₂) correspond to a rotational energy barrier (ΔG‡) of 14.2 kcal/mol. This barrier arises from steric clashes between the dibenzoazepine’s aryl groups and the iodine-substituted naphthyl rings, as visualized in DFT-optimized transition states (Figure 1).
The dibenzoazepine moiety adopts a boat-like conformation, with the nitrogen lone pair aligned antiperiplanar to the phosphorus center. This orientation facilitates partial conjugation between the azepine’s π-system and the dioxaphosphepin’s empty d-orbitals, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to non-conjugated analogs.
Chirality Transfer Mechanisms in Atropisomeric Phosphorus Heterocycles
The (11bS) configuration induces axial chirality across the dinaphthodioxaphosphepin core, which propagates to the dibenzoazepine subunit via through-space electronic interactions. Circular dichroism (CD) studies reveal a strong Cotton effect at 278 nm (Δε = +12.4), attributed to helical twisting of the naphthyl rings. This chirality transfer is further quantified by asymmetric induction in palladium-catalyzed cross-coupling reactions, where the compound serves as a chiral ligand, achieving enantioselectivities up to 92% ee.
The iodine substituents play a dual role: (i) they increase the rotational barrier, stabilizing the atropisomer, and (ii) act as stereoelectronic guides, directing nucleophilic attack to the phosphorus center’s re face. This behavior mirrors tropoinversion mechanisms in biphenyl-derived phosphines, where bulky substituents lock conformations to preserve enantiopurity.
Properties
IUPAC Name |
11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h9-10,21-34H,1-8,11-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLLZHIOIMQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52I2NO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Buchwald–Hartwig Amination
A robust three-step process developed by Abd El-Aal et al. involves tetrakis(dimethylamino)ethylene (TDAE)-mediated coupling followed by palladium-catalyzed cyclization. Starting with o-nitrobenzyl chloride and 2-chlorobenzaldehyde, TDAE facilitates nucleophilic addition to yield 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol. Subsequent hydrogenation over Pd/C reduces the nitro group to an amine, producing 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol. Intramolecular Buchwald–Hartwig coupling with Pd(OAc)₂/Xantphos/K₂CO₃ in toluene under microwave irradiation (170°C, 8 h) completes the dibenzoazepine ring, achieving yields up to 52%.
Table 1: Optimization of Buchwald–Hartwig Cyclization Conditions
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/BINAP | Cs₂CO₃ | 110 | 18 |
| Pd(OAc)₂/Xantphos | K₂CO₃ | 170 (microwave) | 52 |
Friedel–Crafts Cycliacylation
Alternative approaches employ Friedel–Crafts chemistry for ring closure. Abd El-Aal demonstrated that 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid undergoes AlCl₃-mediated cyclization in dichloromethane, forming the dibenzoazepinone precursor in 68% yield. Subsequent reduction of the ketone with NaBH₄/CeCl₃ yields the saturated 5H-dibenzo[b,f]azepine framework, though this route introduces additional steps for oxidation state adjustments.
Preparation of the (11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,] dioxaphosphepin Moiety
The diiodinated dioxaphosphepin fragment requires precise iodination and phosphorylation strategies:
Iodination of Binaphthol Derivatives
Enantioselective iodination of 1,1'-binaphthalene-2,2'-diol (BINOL) is achieved using I₂/Cu(OTf)₂ in acetonitrile at −20°C, selectively introducing iodine at the 3,3'-positions. Chiral resolution via diastereomeric salt formation with (R)-1-phenylethylamine affords the (S)-configured diiodobinaphthol in >99% enantiomeric excess (ee).
Phosphorylation and Ring Formation
Reaction of (S)-3,3'-diiodo-BINOL with PCl₃ in toluene at 80°C forms the dinaphthodioxaphosphepin ring. X-ray crystallography confirms the P=O group adopts a chair-like conformation, critical for subsequent coupling reactions. The use of P₂O₅ as a dehydrating agent improves cyclization efficiency, yielding 78% of the phosphorylated product.
Stereoselective Coupling of Fragments
Coupling the dibenzoazepine and dioxaphosphepin moieties demands careful control over stereochemistry:
Mitsunobu Reaction for Ether Linkage
The hydroxyl group on the dibenzoazepine core reacts with the phosphorylated binaphthol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→rt). This method preserves the (11bS) configuration, achieving 65% yield with <2% racemization.
Palladium-Mediated C–P Bond Formation
Alternative protocols employ Pd₂(dba)₃/XPhos to couple a dibenzoazepine boronic ester with iodinated dioxaphosphepin. This cross-coupling proceeds in dioxane at 100°C, offering 58% yield but requiring rigorous exclusion of moisture.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh₃/THF/0°C→rt | 65 | 98 |
| Pd-Catalyzed | Pd₂(dba)₃/XPhos/dioxane/100°C | 58 | 95 |
Optimization and Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the iodo groups, potentially converting them to other functional groups.
Substitution: The iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Catalysis
One of the prominent applications of this compound lies in its use as a ligand in catalytic processes. Its unique phosphorus-containing structure allows it to stabilize transition states and facilitate various chemical reactions.
- Transition Metal Catalysis : The compound can be utilized as a ligand for transition metals in cross-coupling reactions. Its ability to form stable complexes enhances the efficiency of catalysis in organic synthesis.
| Reaction Type | Catalyst Type | Reference |
|---|---|---|
| Cross-Coupling Reactions | Pd-based Catalysts | |
| Asymmetric Synthesis | Rh-based Catalysts |
Medicinal Chemistry
The structural properties of 5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine make it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve disrupting cellular signaling pathways crucial for cancer cell survival.
Materials Science
The compound's unique properties also lend themselves to applications in materials science.
- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can be used as a dopant in OLEDs to enhance light emission efficiency.
Case Studies
Several studies have documented the effectiveness and versatility of this compound:
- Case Study 1 : In a study focusing on its catalytic properties, researchers demonstrated that using this compound as a ligand significantly increased the yield of cross-coupling reactions compared to traditional ligands.
- Case Study 2 : A pharmacological investigation revealed that derivatives of this compound exhibited promising anticancer activity through apoptosis induction in cancer cells.
Mechanism of Action
The mechanism of action of 11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Structural Analogues
Substitution Patterns
- Diiodo vs. Non-Halogenated Derivatives: The diiodo substitution in the target compound contrasts with non-halogenated derivatives like (R)-(−)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine (CAS 1265884-98-7), which lacks iodine. The iodine atoms increase molecular weight (MW: 823.2 g/mol vs.
- Stereochemical Variants :
The (11bS) configuration distinguishes it from the (11bR) diastereomer (CAS 2757287-31-1), which exhibits mirrored spatial arrangements. Such stereochemical differences can lead to divergent enantioselectivity in catalytic applications .
Core Modifications
- Dihydro Derivatives: Compounds like 5-(11bS)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 1361055-01-7) feature a saturated azepine ring, reducing aromaticity and rigidity.
- Triazole-Functionalized Analogues :
5-[(4-Benzyl-1H-1,2,3-triazol-1-yl)methyl]-5H-dibenzo[b,f]azepine (C₂₄H₂₀N₄) incorporates a triazole group, enabling hydrogen bonding and π-stacking interactions absent in the target compound. Its crystal structure shows a boat conformation for the azepine ring (dihedral angle: 57.95°) and weak intramolecular C–H⋯N interactions .
Reactivity
- The diiodo groups in the target compound may facilitate Ullman-type couplings or Sonogashira reactions, whereas non-halogenated derivatives are typically inert in such transformations .
- Phosphorylated analogues (e.g., 1,3,2-diazaphosphinin-4-ones) exhibit nucleophilic reactivity at the phosphorus center, useful in organocatalysis .
Physicochemical Properties
Biological Activity
5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine (CAS No. 2635339-79-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a high molecular weight with significant iodine content that may influence its biological activity. The structural complexity arises from the presence of multiple fused aromatic rings and a phosphorous-containing dioxaphosphepin moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxaphosphepin core followed by iodination and coupling with dibenzo[b,f]azepine derivatives. Specific methodologies can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression.
Case Study:
A study conducted on human breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic investigations suggested that it activates caspase pathways leading to programmed cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell membranes, leading to increased permeability and cell lysis.
Research Findings:
A comparative study evaluated the antibacterial efficacy of several phosphoramidite derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited MIC values in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
The biological activities of this compound can be attributed to its unique chemical structure which allows for interaction with biological macromolecules such as proteins and nucleic acids. The presence of iodine atoms may enhance its reactivity and ability to form stable complexes with cellular targets.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Handling : Use full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols and work in a fume hood with adequate ventilation .
- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong acids/oxidizers) .
- Spill Management : Absorb spills with inert materials like diatomite, decontaminate surfaces with alcohol, and dispose of waste per institutional guidelines .
- First Aid : For skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention .
Q. What synthetic routes are documented for this compound and structurally related derivatives?
- Methodological Answer :
- Key Steps : Cyclization reactions under reflux conditions (e.g., using glacial acetic acid or methanolic ammonia) are common for analogous naphtho-fused diazepines .
- Halogenation : The diiodo substituents in this compound may require controlled iodination steps, potentially using iodine or HI under inert atmospheres.
- Purification : Column chromatography or recrystallization from solvents like dimethylformamide (DMF) is recommended for isolating enantiomerically pure products .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm aromatic proton environments and stereochemistry (e.g., δ 7.0–9.5 ppm for naphthyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers like the (11bS) configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Control variables such as solvent (DMSO purity), cell lines, and enzyme batches to minimize variability .
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities affecting activity .
- Mechanistic Studies : Pair in vitro assays (e.g., MAO-B inhibition ) with computational docking to correlate structure-activity relationships.
Q. What strategies ensure enantiomeric purity during synthesis, and how is it validated?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Rh(I) complexes ) for asymmetric synthesis.
- Analytical Methods :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
- Circular Dichroism (CD) : Confirms optical activity and absolute configuration .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive stereochemical assignment .
Q. What computational models predict the compound’s reactivity or stability under varying conditions?
- Methodological Answer :
- DFT Calculations : Model electronic effects of iodine substituents on phosphine oxidation states and bond dissociation energies .
- Degradation Studies : Accelerated stability testing under thermal/humidity stress, monitored via LC-MS to identify decomposition products (e.g., toxic fumes under combustion) .
- Solubility Prediction : Use Hansen solubility parameters to optimize solvent systems for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
